Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate
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Overview
Description
Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline ring fused with a pyrrolidine ring, and a carbodithioate group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate typically involves the reaction of quinoline derivatives with pyrrolidine and carbon disulfide. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the carbodithioate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbodithioate group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinoline ring.
Scientific Research Applications
Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Quinolin-2-ylmethyl pyrrolidine-1-carbodithioate can be compared with other similar compounds, such as:
Pyridin-2-ylmethyl pyrrolidine-1-carbodithioate: Similar structure but with a pyridine ring instead of a quinoline ring.
Isoquinolin-1-ylmethyl pyrrolidine-1-carbodithioate: Similar structure but with an isoquinoline ring instead of a quinoline ring.
Quinolin-2-ylmethyl piperidine-1-carbodithioate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their ring structures.
Properties
IUPAC Name |
quinolin-2-ylmethyl pyrrolidine-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c18-15(17-9-3-4-10-17)19-11-13-8-7-12-5-1-2-6-14(12)16-13/h1-2,5-8H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJMBOWXASJESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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